molecular formula C14H20ClN3 B12221625 benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine

benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B12221625
M. Wt: 265.78 g/mol
InChI Key: HQAMYGXFRVUSFP-UHFFFAOYSA-N
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Description

Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a benzyl group attached to a pyrazole ring, which is further substituted with an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine typically involves the condensation of benzylamine with a suitable pyrazole derivative. One common method is the reaction of benzylamine with 1-isopropyl-3-pyrazolecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound with consistent quality. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical reactions, influencing cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-1H-pyrazol-3-amine: Similar structure but lacks the isopropyl group.

    1-Isopropyl-3-pyrazolecarboxaldehyde: Precursor in the synthesis of benzyl[(1-isopropyl-1H-pyrazol-3-yl)methyl]amine.

    Benzylamine: Basic structure without the pyrazole ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and isopropyl groups on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C14H20ClN3

Molecular Weight

265.78 g/mol

IUPAC Name

1-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]methanamine;hydrochloride

InChI

InChI=1S/C14H19N3.ClH/c1-12(2)17-9-8-14(16-17)11-15-10-13-6-4-3-5-7-13;/h3-9,12,15H,10-11H2,1-2H3;1H

InChI Key

HQAMYGXFRVUSFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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